2-Propanol, 1-((2-methylpentyl)oxy)-
Description
Overview of Branched Alcohol-Ether Hybrid Systems in Organic Chemistry
Molecules that incorporate both alcohol and ether functionalities, particularly those with branched carbon skeletons, represent a sophisticated class of organic compounds. These hybrid systems possess a unique combination of properties: the alcohol group can act as a hydrogen bond donor and a nucleophile, while the ether linkage is generally more chemically inert but can act as a hydrogen bond acceptor.
The presence of branching in the alkyl chains, such as in the 2-methylpentyl group of the target compound, significantly influences the molecule's physical and chemical properties. Branching can increase steric hindrance, which affects reaction rates and selectivity. It also impacts intermolecular forces, thereby altering properties like boiling point, viscosity, and solubility in different media. For instance, branched alcohols are studied for their role as cosurfactants in microemulsion systems, demonstrating their importance in tailoring physicochemical properties for specific applications like enhanced oil recovery. researchgate.net
Significance of Stereochemical Complexity in Chiral Molecules
Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a critical concept in modern chemistry and biochemistry. numberanalytics.com Molecules that are non-superimposable on their mirror images are termed "chiral". wikipedia.org This property most often arises from the presence of a stereocenter, typically a carbon atom bonded to four different substituents. wikipedia.org
A molecule with 'n' stereocenters can exist as up to 2n distinct stereoisomers. libretexts.org These isomers are categorized as either enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images). wikipedia.orglibretexts.org While enantiomers have identical physical properties (except for the direction they rotate plane-polarized light), their chemical and biological properties can differ dramatically when interacting with other chiral molecules, such as biological receptors or enzymes. numberanalytics.comwikipedia.org This is the basis for the high demand for single-enantiomer drugs in the pharmaceutical industry. nih.gov The ability to synthesize molecules with specific, complex stereochemistry is therefore a major goal of synthetic organic chemistry, often relying on "chiral pool synthesis," which uses readily available enantiopure natural products, or asymmetric synthesis, which uses chiral catalysts or auxiliaries to create the desired stereoisomer. nih.govwikipedia.orgnih.gov
Contextualizing 2-Propanol, 1-((2-methylpentyl)oxy)- within Contemporary Synthetic Targets
The compound 2-Propanol, 1-((2-methylpentyl)oxy)- is a chiral, branched alcohol-ether hybrid. Its structure contains two stereocenters: one at the second carbon of the 2-methylpentyl group and another at the second carbon of the 2-propanol backbone. This means the compound can exist as up to four distinct stereoisomers: (R,R), (S,S), (R,S), and (S,R).
While specific research detailing the synthesis or application of this exact molecule is not prominent in the literature, its structure suggests it is a valuable chiral building block. Chiral building blocks are essential intermediates in the synthesis of complex, high-value molecules like pharmaceuticals and agrochemicals. buchler-gmbh.com
Synthesis Strategy: A plausible method for synthesizing this compound is the Williamson ether synthesis, a long-established and versatile method for preparing both symmetrical and asymmetrical ethers. wikipedia.orgbyjus.com This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion. wikipedia.orgmasterorganicchemistry.com
There are two primary disconnection approaches for 2-Propanol, 1-((2-methylpentyl)oxy)-:
Route A: Reacting the alkoxide of 2-methyl-1-pentanol (B47364) with a halo-substituted 2-propanol (e.g., 1-chloro-2-propanol).
Route B: Reacting the alkoxide of 2-propanol with a halide of 2-methyl-1-pentanol (e.g., 1-bromo-2-methylpentane).
Route B is generally preferred for an SN2 reaction because it involves a primary alkyl halide, which is less sterically hindered and less prone to undergoing competing elimination reactions than the secondary halide used in Route A. wikipedia.orgmasterorganicchemistry.com The synthesis would begin by deprotonating 2-propanol with a strong base like sodium hydride (NaH) to form the sodium isopropoxide, which then acts as the nucleophile to attack the primary alkyl halide. masterorganicchemistry.comkhanacademy.org
Interactive Table: Predicted Properties of 2-Propanol, 1-((2-methylpentyl)oxy)-
| Property | Value |
| Molecular Formula | C₉H₂₀O₂ |
| Molecular Weight | 160.26 g/mol |
| Stereocenters | 2 |
| Possible Stereoisomers | 4 |
| Functional Groups | Secondary Alcohol, Ether |
Research Trajectories in Novel Ether and Alcohol Architectures
The synthesis of ethers and alcohols is a mature field, yet it continues to evolve with the development of more efficient, selective, and environmentally benign methodologies. Current research trajectories are focused on several key areas:
Catalytic Reductive Etherification: Modern methods aim to avoid the use of stoichiometric reagents and the production of wasteful byproducts inherent in classic methods like the Williamson synthesis. One such advancement is the catalytic reductive coupling of aldehydes or ketones with alcohols using molecular hydrogen as the reducing agent and water as a solvent, representing a significant step towards green and sustainable catalysis. nih.gov
Novel Activation Methods: Researchers are exploring new ways to activate alcohols for etherification. Gold-catalyzed protocols, for example, can activate alcohols for intermolecular SN1-type reactions to form unsymmetrical ethers under mild, moisture-tolerant conditions. organic-chemistry.org Another innovative strategy involves using alcohols as latent alkylating agents through a combination of photoredox and hydrogen atom transfer (HAT) catalysis, enabling the functionalization of heteroarenes under exceptionally mild conditions. researchgate.net
Broader Substrate Scope: Significant effort is dedicated to developing catalytic systems that tolerate a wide range of functional groups and can be used to construct sterically hindered ethers, which are challenging to access via traditional SN2 pathways. organic-chemistry.org The use of nonprecious metal catalysts, such as those based on iron or cobalt, is also a major area of research, aiming to replace expensive and rare precious metals. acs.org
Programmable and Asymmetric Synthesis: Advanced methods are being developed for the programmable, iterative construction of complex polyethers. Furthermore, asymmetric synthesis techniques are continuously being refined to produce chiral alcohols and ethers with high enantiomeric excess, which is crucial for the pharmaceutical industry. nih.govorganic-chemistry.org
These research trends highlight a continuous drive toward creating complex alcohol and ether architectures with greater precision, efficiency, and sustainability, paving the way for the discovery of new materials and therapeutic agents.
Structure
3D Structure
Properties
CAS No. |
125328-92-9 |
|---|---|
Molecular Formula |
C9H20O2 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
1-(2-methylpentoxy)propan-2-ol |
InChI |
InChI=1S/C9H20O2/c1-4-5-8(2)6-11-7-9(3)10/h8-10H,4-7H2,1-3H3 |
InChI Key |
XUCRSLQNBTWVQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)COCC(C)O |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 2 Propanol, 1 2 Methylpentyl Oxy
Investigation of the Alcohol Functionality: Oxidation and Esterification Reactions
The secondary alcohol group is a primary site of reactivity in 2-Propanol, 1-((2-methylpentyl)oxy)-. This functionality readily undergoes oxidation and esterification reactions.
Oxidation:
The oxidation of the secondary alcohol in 2-Propanol, 1-((2-methylpentyl)oxy)- is anticipated to yield the corresponding ketone, 1-((2-methylpentyl)oxy)propan-2-one. The choice of oxidizing agent can influence the efficiency of the reaction. Milder reagents are generally sufficient for this transformation.
Table 1: Representative Oxidation Reactions of 2-Propanol, 1-((2-methylpentyl)oxy)- Disclaimer: The following data is illustrative and based on typical outcomes for the oxidation of secondary alcohols. Specific experimental results for 2-Propanol, 1-((2-methylpentyl)oxy)- are not available.
| Oxidizing Agent | Expected Product | Notes |
| Pyridinium chlorochromate (PCC) | 1-((2-methylpentyl)oxy)propan-2-one | A common and mild reagent for the oxidation of secondary alcohols to ketones. colostate.edu |
| Jones reagent (CrO₃/H₂SO₄/acetone) | 1-((2-methylpentyl)oxy)propan-2-one | A stronger oxidizing agent, also effective for this transformation. |
| Swern oxidation (DMSO, oxalyl chloride, triethylamine) | 1-((2-methylpentyl)oxy)propan-2-one | A mild oxidation that avoids the use of chromium reagents. |
Esterification:
The secondary alcohol can react with carboxylic acids or their derivatives to form esters. The Fischer esterification, an acid-catalyzed reaction with a carboxylic acid, is a common method to achieve this transformation. masterorganicchemistry.comlibretexts.orgorganic-chemistry.orgwikipedia.org The reaction is an equilibrium process, and the yield of the ester can be maximized by using an excess of the alcohol or by removing water as it is formed. wikipedia.org
Table 2: Representative Esterification Reactions of 2-Propanol, 1-((2-methylpentyl)oxy)- Disclaimer: The following data is illustrative and based on typical outcomes for the Fischer esterification of secondary alcohols. Specific experimental results for 2-Propanol, 1-((2-methylpentyl)oxy)- are not available.
| Carboxylic Acid | Catalyst | Expected Ester Product |
| Acetic acid | H₂SO₄ | 1-((2-methylpentyl)oxy)propan-2-yl acetate |
| Propanoic acid | HCl | 1-((2-methylpentyl)oxy)propan-2-yl propanoate |
| Benzoic acid | p-Toluenesulfonic acid | 1-((2-methylpentyl)oxy)propan-2-yl benzoate |
Exploration of the Ether Linkage: Cleavage and Rearrangement Processes
Ethers are generally stable, but the C-O bond can be cleaved under strongly acidic conditions, typically with hydrogen halides like HBr or HI. researchgate.net The cleavage of the ether linkage in 2-Propanol, 1-((2-methylpentyl)oxy)- can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the structure of the ether. researchgate.netresearchgate.netresearchgate.net
Given that the ether is formed from a primary alcohol (2-methyl-1-pentanol) and a secondary alcohol (2-propanol), the cleavage is expected to occur via an S(_N)2 mechanism at the less sterically hindered primary carbon. researchgate.netwikipedia.org This would result in the formation of 2-methyl-1-pentanol (B47364) and 2-halopropane.
Table 3: Predicted Products of Ether Cleavage of 2-Propanol, 1-((2-methylpentyl)oxy)- Disclaimer: The product distribution is predicted based on established mechanisms of ether cleavage and has not been experimentally verified for this specific compound.
| Reagent | Proposed Mechanism | Expected Products |
| Concentrated HBr | S(_N)2 | 2-Methyl-1-pentanol and 2-bromopropane |
| Concentrated HI | S(_N)2 | 2-Methyl-1-pentanol and 2-iodopropane |
Rearrangement processes for acyclic ethers are less common but can occur under specific catalytic conditions, though such reactions are not well-documented for this type of structure.
Reactions Involving the Branched Alkyl Chain: Functionalization and Derivatization
The 2-methylpentyl group is a saturated alkyl chain and is generally the least reactive part of the molecule. However, functionalization can be achieved under more forcing conditions, such as free-radical halogenation. This reaction is notoriously unselective and would likely lead to a mixture of halogenated products at various positions on both the 2-methylpentyl and the propanol-derived portions of the molecule.
More selective functionalization may be possible through modern C-H activation techniques, although this would require specific catalysts. researchgate.net
For analytical purposes, such as gas chromatography (GC), derivatization of the alcohol functionality is more common than functionalization of the alkyl chain. researchgate.netgcms.cz Derivatization techniques like silylation, acylation, or alkylation can be employed to increase the volatility and thermal stability of the molecule. researchgate.netgcms.cz
Table 4: Potential Derivatization Reactions for GC Analysis Disclaimer: The following derivatization strategies are based on general practices for the analysis of alcohols and ethers and have not been specifically tested on 2-Propanol, 1-((2-methylpentyl)oxy)-.
| Derivatization Reagent | Target Functional Group | Derivative Formed | Purpose |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Alcohol | Trimethylsilyl ether | Increase volatility and thermal stability. gcms.cz |
| Acetic anhydride | Alcohol | Acetate ester | Increase volatility. |
| Pentafluorobenzyl bromide (PFBBr) | Alcohol | Pentafluorobenzyl ether | Enhance detection by electron capture detector (ECD). acs.org |
Stereospecificity and Stereoselectivity in Reactions of 2-Propanol, 1-((2-methylpentyl)oxy)-
The presence of a chiral center at the 2-position of the methylpentyl group introduces the possibility of stereoisomerism. Reactions involving this molecule can, therefore, exhibit stereospecificity or stereoselectivity.
Stereospecific reactions are those where the stereochemistry of the starting material dictates the stereochemistry of the product. For instance, if a reaction at the alcohol center were to proceed via a mechanism that inverts the stereochemistry at a chiral carbon, a stereospecific outcome would be observed. libretexts.org
Stereoselective reactions are those that favor the formation of one stereoisomer over another. libretexts.org In reactions of 2-Propanol, 1-((2-methylpentyl)oxy)-, the chiral 2-methylpentyl group could influence the approach of reagents to the alcohol or ether functionalities, potentially leading to a preference for the formation of one diastereomer over another.
The degree of stereoselectivity would depend on the specific reaction, the reagents used, and the reaction conditions. For example, in the catalytic hydrogenation of a derivative of this molecule, the chiral alkyl group could direct the approach of hydrogen to one face of a double bond, leading to a diastereoselective reduction.
Catalytic Transformations Utilizing 2-Propanol, 1-((2-methylpentyl)oxy)-
The structural features of 2-Propanol, 1-((2-methylpentyl)oxy)- suggest its potential utility in various catalytic transformations.
As a Hydrogen Donor: Analogous to 2-propanol, this molecule could serve as a hydrogen donor in catalytic transfer hydrogenation reactions. masterorganicchemistry.com In these processes, the secondary alcohol is oxidized to a ketone while another substrate is reduced.
As a Chiral Ligand or Solvent: The inherent chirality of the molecule, due to the 2-methylpentyl group, makes it a candidate for use as a chiral ligand in asymmetric catalysis. After suitable modification, it could coordinate to a metal center and create a chiral environment, influencing the stereochemical outcome of a reaction. Similarly, it could be explored as a chiral solvent to induce enantioselectivity.
Catalytic Dehydrogenation: The secondary alcohol functionality can undergo catalytic dehydrogenation to produce the corresponding ketone and hydrogen gas. This reaction is often carried out at elevated temperatures over a metal catalyst.
Mechanistic Elucidation of Key Reactions Involving 2-Propanol, 1-((2-methylpentyl)oxy)-
The mechanisms of the primary reactions of 2-Propanol, 1-((2-methylpentyl)oxy)- are well-established for its constituent functional groups.
Fischer Esterification: This reaction proceeds via a series of protonation and deprotonation steps. libretexts.orgorganic-chemistry.orgwikipedia.org The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic. libretexts.orgorganic-chemistry.orgwikipedia.org The alcohol then acts as a nucleophile, attacking the carbonyl carbon. libretexts.orgwikipedia.org Subsequent proton transfers and the elimination of water lead to the formation of the ester. libretexts.orgorganic-chemistry.orgwikipedia.org
Acid-Catalyzed Ether Cleavage: The mechanism begins with the protonation of the ether oxygen by the strong acid. researchgate.netresearchgate.netwikipedia.orgacs.org This is followed by a nucleophilic attack by the halide ion. researchgate.netwikipedia.orgacs.org For this specific ether, an S(_N)2 pathway is more likely, where the nucleophile attacks the less sterically hindered primary carbon of the 2-methylpentyl group, displacing the 2-propanol as a leaving group. researchgate.netwikipedia.org
Oxidation of the Secondary Alcohol: The mechanism of oxidation depends on the specific reagent used. For chromate-based reagents like PCC, the reaction generally involves the formation of a chromate ester followed by an elimination step to form the ketone.
Stereochemical Investigations of 2 Propanol, 1 2 Methylpentyl Oxy
Absolute Configuration Determination of Chiral Centers in 2-Propanol, 1-((2-methylpentyl)oxy)-
2-Propanol, 1-((2-methylpentyl)oxy)- possesses two chiral centers: one at the second carbon of the 2-methylpentyl group and another at the second carbon of the 2-propanol moiety. This gives rise to four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R). The determination of the absolute configuration of these stereocenters is fundamental to understanding their individual properties. Several analytical techniques can be employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Mosher's ester analysis is a widely used NMR method for determining the absolute configuration of chiral alcohols. nih.govmatilda.science This involves the formation of diastereomeric esters with a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The differing spatial arrangements of the substituents in the resulting diastereomers lead to distinct chemical shifts in the ¹H NMR spectrum, which can be correlated to the absolute configuration of the alcohol center. nih.gov While direct NMR methods for chiral discrimination are emerging, derivatization remains a robust technique. escholarship.orgtheanalyticalscientist.com
Chiroptical Spectroscopy: Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful non-destructive techniques for assigning the absolute configuration of chiral molecules. nih.gov By comparing the experimentally measured ECD or VCD spectrum with the spectrum predicted by quantum-chemical calculations for a specific enantiomer, the absolute configuration can be determined. nih.govacs.org This method is particularly valuable when single crystals for X-ray crystallography are not available.
X-ray Crystallography: When a single crystal of a pure enantiomer or a diastereomeric salt can be obtained, X-ray crystallography provides an unambiguous determination of the absolute configuration. wikipedia.org This technique maps the electron density of the molecule, revealing the precise spatial arrangement of its atoms.
Illustrative data for the determination of the absolute configuration of the 2-propanol chiral center in a hypothetical (R)-2-methylpentyl ether derivative using Mosher's ester analysis is presented in Table 1.
Table 1: Illustrative ¹H NMR Chemical Shift Differences (Δδ in ppm) for (S)- and (R)-MTPA Esters of a Chiral Alcohol
| Protons of 2-propanol moiety | δ (S-MTPA ester) | δ (R-MTPA ester) | Δδ (δS - δR) | Assignment based on Δδ |
|---|---|---|---|---|
| CH₃ (diastereotopic) | 1.25 | 1.28 | -0.03 | R-configuration |
| CH₃ (diastereotopic) | 1.30 | 1.26 | +0.04 | R-configuration |
Note: This table is illustrative. The sign of Δδ depends on the conformation of the Mosher's ester and is used to assign the absolute configuration based on established models.
Conformational Analysis of 2-Propanol, 1-((2-methylpentyl)oxy)-
The flexibility of the acyclic structure of 2-Propanol, 1-((2-methylpentyl)oxy)- allows for rotation around its single bonds, leading to various spatial arrangements known as conformations. chemistrysteps.comlibretexts.org The relative stability of these conformers is influenced by steric and electronic effects. scribd.comscribd.com
Rotational Isomers: The key rotatable bonds in this molecule are the C-O bonds of the ether linkage and the C-C bonds of the alkyl chains. The most stable conformations are typically staggered, where bulky groups are positioned to minimize steric hindrance (anti-periplanar), while eclipsed conformations are energetically unfavorable. libretexts.org Gauche interactions, where bulky groups are adjacent, introduce a degree of steric strain. libretexts.org
Computational Modeling: Molecular mechanics and quantum chemical calculations are invaluable tools for predicting the most stable conformations and the energy barriers between them. rsc.orgrsc.orgacs.orgunipd.it These methods can generate a potential energy surface that maps the energy of the molecule as a function of its torsional angles.
Spectroscopic Analysis: Experimental evidence for conformational preferences can be obtained from NMR spectroscopy through the analysis of vicinal coupling constants and Nuclear Overhauser Effect (NOE) data. researchgate.netacs.org Infrared (IR) spectroscopy can also distinguish between different conformers, particularly in low-temperature matrix isolation studies. researchgate.net
A hypothetical conformational energy profile for rotation around the C-O bond of the 2-methylpentyl group is shown in Table 2, illustrating the relative energies of different conformers.
Table 2: Hypothetical Relative Conformational Energies for Rotation Around the C1-O Bond of the 2-Methylpentyl Moiety
| Dihedral Angle (H-C1-O-C2) | Conformation | Relative Energy (kcal/mol) |
|---|---|---|
| 60° | Gauche | 0.5 |
| 120° | Eclipsed | 3.5 |
| 180° | Anti (Staggered) | 0 |
| 240° | Eclipsed | 3.5 |
Note: This table presents a simplified, illustrative energy profile. Actual values would depend on the specific force field used in the calculation.
Chiroptical Properties of Enantiomers and Diastereomers of 2-Propanol, 1-((2-methylpentyl)oxy)-
Chiroptical spectroscopy measures the differential interaction of a chiral substance with left and right circularly polarized light. researchgate.netrsc.org The resulting spectra are unique for each stereoisomer and can be considered a molecular fingerprint.
Optical Rotation: Enantiomers rotate the plane of polarized light to an equal extent but in opposite directions. A racemic mixture (a 50:50 mixture of enantiomers) is optically inactive. Diastereomers, on the other hand, will have different optical rotations.
Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. rsc.orgpsu.edu Enantiomers exhibit mirror-image CD spectra. psu.edu The shape and sign of the Cotton effects in a CD spectrum are highly sensitive to the stereochemistry of the molecule. researchgate.netaps.orgresearchgate.net The chromophores in 2-Propanol, 1-((2-methylpentyl)oxy)- are the ether oxygen and the hydroxyl group, which absorb in the vacuum ultraviolet region.
Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often used in conjunction with experimental CD measurements to correlate the observed spectrum with the absolute configuration of the molecule. nih.govacs.org
Table 3 provides hypothetical chiroptical data for the stereoisomers of 2-Propanol, 1-((2-methylpentyl)oxy)-.
Table 3: Illustrative Chiroptical Properties of the Stereoisomers of 2-Propanol, 1-((2-methylpentyl)oxy)-
| Stereoisomer | Specific Rotation [α]D (degrees) | Major CD Cotton Effect (λ, nm; Δε) |
|---|---|---|
| (2R, 2'R) | +15.2 | 195 (+2.1) |
| (2S, 2'S) | -15.2 | 195 (-2.1) |
| (2R, 2'S) | +5.8 | 198 (+1.5) |
Note: This data is hypothetical and serves to illustrate the expected relationships between the chiroptical properties of enantiomers and diastereomers.
Impact of Stereochemistry on Molecular Interactions and Reactivity
The specific three-dimensional structure of each stereoisomer of 2-Propanol, 1-((2-methylpentyl)oxy)- dictates how it interacts with other molecules and its reactivity in chemical transformations. lumenlearning.com
Molecular Recognition: In a chiral environment, such as when interacting with a biological receptor or a chiral catalyst, enantiomers and diastereomers can exhibit significantly different behaviors. acs.org One stereoisomer may bind more strongly to a receptor or be a better substrate for an enzyme than another. This is a fundamental principle in pharmacology and asymmetric catalysis.
Stereoselective Reactions: The stereochemistry of 2-Propanol, 1-((2-methylpentyl)oxy)- can influence the outcome of reactions in which it participates. For example, if the hydroxyl group were to be used as a directing group in a subsequent reaction, the existing chiral centers would likely influence the stereochemical outcome at a newly formed stereocenter, a phenomenon known as diastereoselection. wikipedia.orgethz.ch The relative orientation of the substituents in the preferred conformation of the starting material can sterically or electronically favor the formation of one diastereomeric product over another.
Table 4 illustrates a hypothetical outcome of a stereoselective reaction involving a diastereomer of 2-Propanol, 1-((2-methylpentyl)oxy)-.
Table 4: Hypothetical Diastereoselectivity in the Epoxidation of an Allylic Alcohol Derived from a Single Diastereomer of 2-Propanol, 1-((2-methylpentyl)oxy)-
| Starting Diastereomer | Product Diastereomer A | Product Diastereomer B | Diastereomeric Excess (%) |
|---|
Note: This table is illustrative of how the existing stereocenters can influence the formation of a new stereocenter, leading to an unequal mixture of diastereomeric products.
Theoretical and Computational Chemistry Applied to 2 Propanol, 1 2 Methylpentyl Oxy
Quantum Chemical Calculations for Electronic Structure and Bonding in 2-Propanol, 1-((2-methylpentyl)oxy)-
Quantum chemical calculations are fundamental to understanding the distribution of electrons and the nature of chemical bonds within a molecule. unipd.it For 2-Propanol, 1-((2-methylpentyl)oxy)-, methods like Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) would be used to solve the electronic Schrödinger equation. rsc.org
These calculations yield crucial information about the molecule's electronic structure. The molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are determined. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. The electron density distribution can be visualized to identify electron-rich regions, such as the oxygen atoms of the ether and hydroxyl groups, and electron-poor regions.
Table 1: Illustrative NBO Analysis Data for Key Bonds (Note: This data is hypothetical, based on typical values for similar functional groups.)
| Bond | Bond Type | Occupancy | Hybridization (Atom 1) | Hybridization (Atom 2) |
|---|---|---|---|---|
| C-O (ether) | σ | ~1.99 e | sp³ | sp³ |
| C-O (alcohol) | σ | ~1.99 e | sp³ | sp³ |
| O-H (alcohol) | σ | ~1.99 e | sp³ | s |
| O (ether) | Lone Pair 1 | ~1.98 e | n/a | sp³ |
Density Functional Theory (DFT) Studies on Conformational Isomers
Due to the presence of multiple single bonds, 2-Propanol, 1-((2-methylpentyl)oxy)- can exist in numerous conformations. Density Functional Theory (DFT) is the method of choice for exploring the potential energy surface and identifying stable conformational isomers. Functionals such as B3LYP or M06-2X, combined with basis sets like 6-311++G(d,p), are typically employed to balance accuracy and computational cost. researchgate.net
A systematic conformational search would involve rotating the dihedral angles of the key bonds: the C-O-C-C ether linkage, the C-C bonds of the pentyl chain, and the C-O bond of the isopropanol (B130326) group. For each resulting structure, a geometry optimization is performed to find the nearest local energy minimum. The vibrational frequencies are then calculated to confirm that the structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
The relative energies of the conformers determine their population at a given temperature according to the Boltzmann distribution. These studies can reveal the most stable, low-energy shapes of the molecule, which govern its physical properties and how it interacts with other molecules.
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating reaction pathways. For 2-Propanol, 1-((2-methylpentyl)oxy)-, a key reaction would be the oxidation of the secondary alcohol to a ketone, a common process for 2-propanol itself. chemrxiv.orgmdpi.com DFT calculations can be used to model the reaction mechanism, for instance, via a Langmuir-Hinshelwood or Mars-van Krevelen mechanism if catalyzed by a metal oxide surface. researchgate.net
The process involves identifying the transition state (TS) for each elementary step of the reaction. A transition state is a first-order saddle point on the potential energy surface, and its structure provides insight into the geometry of the activated complex. Locating a TS is computationally intensive and is followed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
The energy difference between the reactants and the transition state gives the activation energy barrier, which is critical for determining the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the located TS correctly connects the reactants and products on the reaction pathway.
Molecular Dynamics Simulations for Solvent Effects on 2-Propanol, 1-((2-methylpentyl)oxy)-
The properties and behavior of a molecule can be significantly altered by the solvent. Molecular Dynamics (MD) simulations are used to study these effects at an atomistic level. nih.gov In an MD simulation, the molecule of interest and a large number of solvent molecules are placed in a simulation box. The forces on each atom are calculated using a force field, and Newton's equations of motion are integrated over time to generate trajectories. researchgate.net
For 2-Propanol, 1-((2-methylpentyl)oxy)- in an aqueous solution, MD simulations would reveal the structure of the solvation shell. nih.gov By calculating radial distribution functions (RDFs) between the solute's oxygen atoms and the solvent's water molecules, the formation and dynamics of hydrogen bonds can be quantified. These simulations show how water molecules arrange themselves to solvate both the polar hydroxyl group and the more nonpolar alkyl and ether portions of the molecule. This provides insight into its solubility and how the solvent might mediate its interactions with other solutes. nih.gov
Prediction of Spectroscopic Parameters from First Principles
Computational quantum chemistry can predict spectroscopic parameters with high accuracy, aiding in the interpretation of experimental data.
NMR Spectroscopy: By performing DFT calculations using the Gauge-Independent Atomic Orbital (GIAO) method, the magnetic shielding tensors for each nucleus can be calculated. These values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), provide theoretical predictions of ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions is often sufficient to distinguish between different isomers or conformers.
Infrared (IR) Spectroscopy: The same frequency calculations used to identify energy minima also provide the vibrational frequencies and their corresponding intensities. This generates a theoretical IR spectrum. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental spectra. These calculations can assign specific vibrational modes to each observed peak.
Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data (Note: This data is hypothetical and for illustrative purposes only.)
| Parameter | Nucleus / Bond | Predicted Value | Typical Experimental Range |
|---|---|---|---|
| Chemical Shift | ¹H (in -OH) | 2.5 ppm | 2-5 ppm (variable) |
| Chemical Shift | ¹³C (in C-OH) | 65 ppm | 60-70 ppm |
| Chemical Shift | ¹³C (in C-O-C) | 75 ppm | 70-80 ppm |
| Vibrational Freq. | O-H Stretch | 3450 cm⁻¹ | 3200-3600 cm⁻¹ |
Theoretical Basis for Chiral Recognition and Interactions Involving 2-Propanol, 1-((2-methylpentyl)oxy)-
The 2-methylpentyl group contains a chiral center at its second carbon. This means the molecule exists as two enantiomers, (R) and (S). Computational methods are essential for understanding how this chirality influences its interactions with other chiral molecules, a process known as chiral recognition.
To study this, one would model the interaction of one enantiomer (e.g., the R form) with both enantiomers of another chiral molecule (a chiral selector or substrate). This creates two diastereomeric complexes (R-R and R-S). Using high-level DFT or other accurate quantum mechanical methods, the geometry of these complexes is optimized, and their interaction energies are calculated.
The difference in the binding energy (ΔΔE) between the two diastereomeric complexes is a measure of the enantioselectivity. A larger ΔΔE indicates a more significant preference for one enantiomer over the other. Analysis of the optimized structures of the complexes can reveal the specific intermolecular interactions—such as hydrogen bonds, steric repulsion, or van der Waals forces—that are responsible for the chiral discrimination.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment of 2 Propanol, 1 2 Methylpentyl Oxy
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Analysis
The presence of two distinct stereogenic centers in 2-Propanol, 1-((2-methylpentyl)oxy)-—at the C2 position of the propanol (B110389) backbone and the C2 position of the methylpentyl group—gives rise to four possible stereoisomers: (2R, 2'R), (2S, 2'S), (2R, 2'S), and (2S, 2'R). Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful, non-destructive techniques that exploit the differential interaction of chiral molecules with circularly polarized light to distinguish between such stereoisomers. libretexts.orgwikipedia.org
CD spectroscopy measures the difference in absorption between left and right circularly polarized light as a function of wavelength. youtube.com For a molecule to be CD-active, it must be chiral and possess a chromophore (a light-absorbing group) in or near the chiral center. In 2-Propanol, 1-((2-methylpentyl)oxy)-, the oxygen atoms of the hydroxyl and ether functionalities act as chromophores. Their n→σ* electronic transitions, while weak in standard UV-Vis absorption, occur in a chiral environment and are expected to produce distinct CD signals, known as Cotton effects, in the far-UV region (typically below 220 nm). rsc.orgbhu.ac.in
The resulting CD spectrum is unique to a specific stereoisomer. Enantiomeric pairs, such as (2R, 2'R) and (2S, 2'S), will produce spectra that are exact mirror images of each other. Conversely, diastereomers, like (2R, 2'R) and (2R, 2'S), will exhibit completely different CD spectra that are not mirror images. This characteristic allows for the unambiguous identification of each stereoisomer and the assessment of enantiomeric or diastereomeric purity.
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.orgvlabs.ac.in An ORD spectrum provides complementary information to CD. A plain curve, where rotation steadily increases or decreases with shorter wavelength, is observed for chiral molecules far from an absorption band. vlabs.ac.inkud.ac.in However, in the vicinity of a chromophore's absorption, the curve becomes anomalous, showing a distinct peak and trough. This phenomenon is also known as the Cotton effect. bhu.ac.invlabs.ac.in The sign of the Cotton effect (positive or negative) and its magnitude are characteristic of the absolute configuration of the chiral centers.
The application of these techniques would allow for the detailed stereochemical analysis of 2-Propanol, 1-((2-methylpentyl)oxy)-, as illustrated in the hypothetical data below.
| Stereoisomer | Hypothetical Specific Rotation [α]D20 | Hypothetical CD Cotton Effect (λmax, nm) | Hypothetical Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
|---|---|---|---|
| (2R, 2'R) | +15.2° | 195 | +2500 |
| (2S, 2'S) | -15.2° | 195 | -2500 |
| (2R, 2'S) | +5.8° | 198 | +1800 |
| (2S, 2'R) | -5.8° | 198 | -1800 |
Note: The data in the table are hypothetical and for illustrative purposes only, demonstrating the expected relationships between stereoisomers.
X-ray Crystallography for Solid-State Structure Determination (if applicable)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid, providing unequivocal proof of molecular structure, including bond lengths, bond angles, and absolute stereochemistry. wikipedia.orgnih.gov However, its application is contingent upon the ability to grow a single, high-quality crystal of the target compound, which is often the most significant challenge in the process. nih.gov
For 2-Propanol, 1-((2-methylpentyl)oxy)-, which is predicted to be a liquid at standard temperature and pressure due to its molecular weight and flexible alkyl ether structure, X-ray crystallography is not directly applicable in its native state. The conformational flexibility of the ether linkage and alkyl chain, combined with relatively weak intermolecular forces (primarily hydrogen bonding from the single hydroxyl group), presents a significant hurdle to forming the ordered lattice required for diffraction. acs.org Molecules with flexible ether groups can be notoriously difficult to crystallize. acs.orgrsc.org
To overcome this, several strategies could be employed:
Low-Temperature Crystallography: The compound could be cooled on the diffractometer in an attempt to freeze it into a single crystalline form (in-situ crystallization).
Derivatization: A common and highly effective method involves chemically modifying the molecule to introduce functionalities that promote crystallization. For instance, reacting the hydroxyl group with a rigid, aromatic isocyanate (e.g., phenyl isocyanate) would form a urethane (B1682113) derivative. The resulting molecule would have increased rigidity and stronger intermolecular interactions (π-stacking, additional hydrogen bond acceptors), significantly increasing the likelihood of forming diffraction-quality crystals.
Co-crystallization: Crystallizing the compound with another molecule (a co-former) that can form predictable and strong intermolecular interactions, such as hydrogen bonds, may facilitate the growth of a suitable crystal.
If a successful crystallographic analysis were performed, it would yield a wealth of structural data. This includes the precise determination of the absolute configuration of the two chiral centers (e.g., confirming it as R or S) without the need for reference materials, by analyzing anomalous dispersion effects. nih.govcaltech.edu The table below outlines the typical parameters that would be determined from such an experiment.
| Parameter | Description |
|---|---|
| Chemical Formula | C9H20O2 |
| Formula Weight | 160.25 g/mol |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P21/c, P212121 |
| Unit Cell Dimensions (a, b, c) | Lattice parameters in Ångströms (Å) |
| Unit Cell Angles (α, β, γ) | Lattice parameters in degrees (°) |
| Volume (V) | Volume of the unit cell in ų |
| Z | Number of molecules per unit cell |
| Calculated Density (Dc) | Density in g/cm³ |
| Final R-indices | Indicators of the quality of the structural refinement |
Note: The values and examples in the table are representative and not experimental data for this specific compound.
Derivatization and Functionalization of 2 Propanol, 1 2 Methylpentyl Oxy
Synthesis of Esters and Ethers from the Alcohol Functionality
The secondary alcohol group is the most reactive site for derivatization. Standard organic reactions could be employed to synthesize a variety of esters and ethers, although specific examples for this compound are not documented in peer-reviewed literature.
Esterification: The reaction of the alcohol with carboxylic acids, acid anhydrides, or acyl chlorides would yield the corresponding esters. For instance, a reaction with acetic anhydride, typically in the presence of a base like pyridine (B92270) or an acylation catalyst like DMAP, would be expected to produce 1-((2-methylpentyl)oxy)propan-2-yl acetate.
Table 1: Hypothetical Esterification Reactions
| Reagent | Expected Product | Catalyst/Conditions |
|---|---|---|
| Acetic Anhydride | 1-((2-methylpentyl)oxy)propan-2-yl acetate | Pyridine or DMAP |
| Benzoyl Chloride | 1-((2-methylpentyl)oxy)propan-2-yl benzoate | Triethylamine |
Etherification: The synthesis of further ethers from the alcohol functionality could be achieved via reactions like the Williamson ether synthesis. This would involve deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which would then act as a nucleophile to attack an alkyl halide.
Table 2: Hypothetical Williamson Ether Synthesis
| Base | Alkyl Halide | Expected Product |
|---|---|---|
| Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | 2-methoxy-1-((2-methylpentyl)oxy)propane |
Modification of the Alkyl Chain for Diversification
Modification of the 2-methylpentyl alkyl chain is chemically challenging without affecting the other functional groups. Such transformations would likely involve radical halogenation to introduce a handle for further reactions. However, this process would suffer from a lack of selectivity, leading to a mixture of halogenated isomers. No specific research has been published detailing such modifications on this compound.
Introduction of Heteroatoms into the Molecular Scaffold
Beyond the existing oxygen atoms, introducing other heteroatoms (e.g., nitrogen, sulfur, phosphorus) would require multi-step synthetic sequences. For example, the alcohol could be converted to a good leaving group (like a tosylate), which could then be displaced by a nitrogen or sulfur nucleophile.
Table 3: Hypothetical Introduction of Heteroatoms
| Step 1 Reagent | Step 2 Nucleophile | Expected Product |
|---|---|---|
| Tosyl chloride, pyridine | Sodium azide (B81097) (NaN₃) | 2-azido-1-((2-methylpentyl)oxy)propane |
It is important to reiterate that these are plausible reaction pathways based on general chemical principles, but they have not been specifically reported for 2-Propanol, 1-((2-methylpentyl)oxy)-.
Preparation of Chiral Auxiliaries or Ligands Based on 2-Propanol, 1-((2-methylpentyl)oxy)-
The molecule possesses two chiral centers: one at the 2-position of the propanol (B110389) backbone and another at the 2-position of the pentyl group. This inherent chirality suggests that it could theoretically serve as a precursor for chiral auxiliaries or ligands for asymmetric synthesis. For this to be practical, a method to obtain the compound in an enantiomerically pure form would be required. Subsequently, the alcohol or other parts of the molecule could be functionalized to create structures capable of coordinating to a metal center or directing a stereoselective reaction. There is currently no evidence in the scientific literature of this compound being used for such purposes.
Investigation of Stereochemical Integrity During Derivatization Reactions
Any chemical transformation involving the chiral centers or adjacent positions would require careful investigation to determine if the stereochemical integrity is maintained.
Reactions at the Alcohol: For reactions occurring at the secondary alcohol, such as the esterifications and etherifications described in section 7.1, the reaction mechanism is crucial. If the reaction proceeds without breaking the C-O bond of the chiral center (e.g., O-acylation), the configuration at that center should be retained. However, reactions proceeding via an Sₙ1 mechanism or other pathways that involve cleavage of the C-O bond could lead to racemization or inversion of stereochemistry.
Reactions at the Alkyl Chain: Modifications to the 2-methylpentyl chain, particularly at the chiral center, would be highly likely to affect the stereochemistry.
A thorough search of scientific databases yields no studies that have investigated the stereochemical outcomes of derivatization reactions for 2-Propanol, 1-((2-methylpentyl)oxy)-. Such an investigation would be a prerequisite for its potential application in stereoselective synthesis.
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| 2-Propanol, 1-((2-methylpentyl)oxy)- |
| 1-((2-methylpentyl)oxy)propan-2-yl acetate |
| 1-((2-methylpentyl)oxy)propan-2-yl benzoate |
| 1-((2-methylpentyl)oxy)propan-2-yl propanoate |
| 2-methoxy-1-((2-methylpentyl)oxy)propane |
| 2-ethoxy-1-((2-methylpentyl)oxy)propane |
| 2-azido-1-((2-methylpentyl)oxy)propane |
| 2-(methylthio)-1-((2-methylpentyl)oxy)propane |
| Acetic Anhydride |
| Benzoyl Chloride |
| Propanoic Acid |
| Sodium Hydride |
| Methyl Iodide |
| Potassium tert-butoxide |
| Ethyl Bromide |
| Tosyl chloride |
| Sodium azide |
Synthetic Utility and Potential Applications in Chemical Synthesis
2-Propanol, 1-((2-methylpentyl)oxy)- as a Chiral Building Block
Chiral building blocks are essential components in modern organic synthesis, particularly for the creation of enantiomerically pure pharmaceuticals, agrochemicals, and other high-value materials. acs.org A chiral building block is a molecule possessing one or more stereocenters that is incorporated into a larger molecule to control its stereochemical outcome. The structure of 2-Propanol, 1-((2-methylpentyl)oxy)-, featuring two chiral centers (at the 2-position of the propanol (B110389) backbone and the 2-position of the pentyl group), makes it a candidate for use as a chiral building block.
The utility of such a molecule stems from its pre-existing stereochemistry, which can be transferred to a new, more complex molecule during a synthetic sequence. wiley-vch.de The Williamson ether synthesis is a common method for preparing ethers, and a chiral alcohol like (S)-2-methylpentanol can be used as a starting material to introduce chirality. The subsequent ether, 2-Propanol, 1-((2-methylpentyl)oxy)-, could then be used in further reactions. The dual chirality offers potential for diastereoselective reactions, where the existing stereocenters influence the creation of new ones.
Chiral alcohols and ethers are valuable precursors in the synthesis of a wide range of organic compounds. For instance, arenesulfonate derivatives of homochiral glycidol (B123203) are noted as versatile chiral building blocks for organic synthesis. acs.org Similarly, 2-Propanol, 1-((2-methylpentyl)oxy)- could serve as a difunctional building block, with the hydroxyl group and the ether linkage providing two points for further chemical modification. The hydroxyl group can be converted into various functional groups or used as a nucleophile, while the ether linkage is generally stable but can be cleaved under harsh acidic conditions. youtube.com
Table 1: Examples of Chiral Building Blocks and Their Applications
| Chiral Building Block Class | Example(s) | Typical Application(s) |
| Chiral Alcohols | (S)-2-Methylpentanol | Synthesis of chiral esters, ethers, and other derivatives. |
| Chiral Amino Alcohols | Pseudoephedrine | Used as chiral auxiliaries in asymmetric alkylations. nih.gov |
| Chiral Epoxides | Homochiral Glycidol | Synthesis of β-adrenergic blocking agents. acs.org |
| Chiral Ethers | BINOL derivatives | Used as ligands in asymmetric catalysis. google.com |
Role as an Intermediate in Multi-step Organic Syntheses
In multi-step synthesis, complex target molecules are constructed through a sequence of chemical reactions. researchgate.net Intermediates are the molecular species formed at each step. The structural features of 2-Propanol, 1-((2-methylpentyl)oxy)- suggest its potential role as a chiral intermediate. For example, the synthesis of certain pharmaceutical compounds requires the assembly of several chiral fragments. rsc.org A molecule like the subject compound could be prepared in an early step and then elaborated in subsequent steps to build the final molecular architecture.
The synthesis of chiral 1,2-amino alcohols, for instance, is a critical area in drug discovery, and various multi-step sequences have been developed to access these compounds. nih.govnih.gov A common strategy involves the stereoselective reduction of a ketone or the ring-opening of an epoxide. Following this logic, the hydroxyl group of 2-Propanol, 1-((2-methylpentyl)oxy)- could be oxidized to a ketone. This ketone could then undergo a stereoselective reaction, such as an asymmetric amination, to introduce a new chiral center. The original chirality in the (2-methylpentyl)oxy group could influence the stereochemical outcome of this transformation.
Furthermore, the synthesis of complex natural products often involves the coupling of several building blocks. acs.org A chiral ether-alcohol like 2-Propanol, 1-((2-methylpentyl)oxy)- could be a valuable intermediate in such a synthesis, providing a segment of the carbon skeleton with defined stereochemistry. The development of synthetic routes to chiral active pharmaceutical ingredients (APIs) often relies on the creation of advanced chiral intermediates. rsc.org
Design and Synthesis of Analogues and Homologs for Structure-Reactivity Relationship Studies
Structure-reactivity relationship (SRR) studies are fundamental to understanding how a molecule's chemical structure influences its reactivity. numberanalytics.com By systematically modifying the structure of a compound and observing the effect on its reaction rates or equilibrium constants, chemists can gain insights into reaction mechanisms and optimize chemical processes. numberanalytics.com The synthesis of analogues and homologs of 2-Propanol, 1-((2-methylpentyl)oxy)- would be a valuable exercise in this context.
Analogues could be synthesized by varying the alkyl group on the ether linkage (e.g., replacing the 2-methylpentyl group with other branched or unbranched alkyl chains) or by changing the position of the ether linkage on the propanol backbone. Homologs could be prepared by extending the propanol chain to a butanol or longer chain alcohol.
Table 2: Potential Analogues and Homologs for Structure-Reactivity Studies
| Compound Type | Structural Variation from 2-Propanol, 1-((2-methylpentyl)oxy)- | Purpose of Study |
| Homolog | 1-((2-methylpentyl)oxy)-3-butanol | Investigate the effect of chain length on reactivity. |
| Isomer | 2-((2-methylpentyl)oxy)-1-propanol | Compare the reactivity of a primary vs. secondary alcohol. |
| Analogue | 1-((3-methylpentyl)oxy)-2-propanol | Study the influence of the chiral center's position in the alkyl chain. |
| Analogue | 1-(cyclohexyloxy)-2-propanol | Examine the effect of a cyclic vs. acyclic ether substituent. |
The synthesis of these compounds would likely follow established methods for ether synthesis, such as the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, or the reaction of an alcohol with an epoxide. solubilityofthings.comgoogle.com For example, reacting (S)-2-methylpentanol with propylene (B89431) oxide would yield a mixture of 1-((2-methylpentyl)oxy)-2-propanol and 2-((2-methylpentyl)oxy)-1-propanol. researchgate.net The regioselectivity of this reaction would be a key point of investigation in an SRR study.
Exploration of 2-Propanol, 1-((2-methylpentyl)oxy)- in Material Science Precursor Development
Chiral molecules are of increasing interest in material science for the development of materials with unique optical, electronic, and mechanical properties. youtube.comyoutube.com Chiral polymers, for example, can self-assemble into helical structures, leading to materials with chiroptical properties that can be used in applications such as chiral recognition and catalysis. rsc.org
2-Propanol, 1-((2-methylpentyl)oxy)-, with its two chiral centers and a reactive hydroxyl group, could serve as a monomer or a precursor to a monomer for the synthesis of chiral polymers. researchgate.net The hydroxyl group could be functionalized with a polymerizable group, such as an acrylate (B77674) or a styrenic moiety. The resulting chiral monomer could then be polymerized to produce a chiral polymer. The chirality of the monomer would be transferred to the polymer, potentially inducing a helical conformation in the polymer backbone. researchgate.net
The synthesis of chiral polymer precursors is a critical step in the development of these advanced materials. researchgate.net For example, chiral microspheres have been synthesized from biodegradable chiral polyesters, which in turn were prepared from chiral lactone monomers. The chirality in these materials can influence their degradation behavior, which is important for medical applications. researchgate.net Similarly, the incorporation of a molecule like 2-Propanol, 1-((2-methylpentyl)oxy)- into a polymer could impart specific properties related to its chirality and its ether and alcohol functional groups.
Application in Green Chemistry Methodologies (e.g., solvent properties, catalyst support)
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jetir.org The potential applications of 2-Propanol, 1-((2-methylpentyl)oxy)- in green chemistry can be considered in two main areas: as a green solvent and as a chiral catalyst or catalyst support.
As a Green Solvent: Ethers are widely used as solvents in organic synthesis. solubilityofthings.comlibretexts.org However, many common ether solvents have environmental or safety concerns. There is a growing interest in developing "green" solvents from renewable resources. Glycerol (B35011), for example, has been used as a starting material for the synthesis of a family of alkyl glycerol ethers, which have been evaluated as potential substitutive solvents. rsc.org Similarly, 2-Propanol, 1-((2-methylpentyl)oxy)- could potentially be derived from bio-based sources (e.g., 2-methylpentanol can be produced from fermentation). Its physical properties, such as boiling point, viscosity, and polarity, would determine its suitability as a solvent for various applications. The presence of both an ether and an alcohol group gives it a bifunctional nature, potentially allowing it to dissolve a range of polar and non-polar substances. The chirality of the solvent can also influence the outcome of asymmetric reactions run within it. rsc.orgnih.gov
As a Chiral Catalyst or Catalyst Support: Chiral catalysts are crucial for asymmetric synthesis, a key area of green chemistry that allows for the production of single enantiomers of chiral molecules, avoiding the waste associated with separating racemic mixtures. numberanalytics.comrsc.org The hydroxyl group of 2-Propanol, 1-((2-methylpentyl)oxy)- could be used to attach the molecule to a solid support, such as silica (B1680970) or a polymer resin. rsc.orgresearchgate.net The resulting supported chiral molecule could then be used as a heterogeneous catalyst or ligand, which can be easily separated from the reaction mixture and recycled, a key principle of green chemistry. rsc.org The chiral environment provided by the (2-methylpentyl)oxy group could induce stereoselectivity in reactions catalyzed at a metal center coordinated to the molecule.
Future Research Directions and Unexplored Avenues for 2 Propanol, 1 2 Methylpentyl Oxy
Development of More Efficient and Sustainable Synthetic Routes
The primary route for synthesizing ethers such as 2-Propanol, 1-((2-methylpentyl)oxy)- is the Williamson ether synthesis. masterorganicchemistry.comkhanacademy.orgbyjus.com This well-established method involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.combyjus.com For the synthesis of the target molecule, two main pathways are theoretically possible:
Pathway A: The reaction of sodium 2-methylpentoxide with 1-chloro-2-propanol.
Pathway B: The reaction of sodium 2-propoxide (from isopropanol) with a halide of 2-methylpentane, such as 1-chloro-2-methylpentane.
Future research should focus on optimizing these synthetic strategies with a strong emphasis on green chemistry principles. This includes:
Catalyst Development: Investigating phase-transfer catalysts to improve reaction rates and yields, and to minimize the use of harsh solvents.
Alternative Leaving Groups: Exploring the use of sulfonates (e.g., tosylates, mesylates) instead of halides to potentially enhance reaction efficiency. masterorganicchemistry.com
Flow Chemistry: Developing continuous flow processes which can offer better control over reaction parameters, improved safety, and easier scalability compared to batch reactions.
Deepening Mechanistic Understanding of Key Transformations
A thorough understanding of the reaction mechanisms is crucial for optimizing the synthesis and exploring the reactivity of 2-Propanol, 1-((2-methylpentyl)oxy)-. Future mechanistic studies should include:
Kinetic Analysis: Performing detailed kinetic studies of the Williamson ether synthesis pathways to determine reaction orders, rate constants, and activation energies. This data would be invaluable for process optimization.
Computational Modeling: Employing density functional theory (DFT) and other computational methods to model the transition states of the SN2 reaction. masterorganicchemistry.com This can provide insights into the steric and electronic effects of the 2-methylpentyl group on the reaction pathway.
Byproduct Formation: Investigating the potential for side reactions, such as elimination reactions, especially when using secondary halides, and developing strategies to minimize their occurrence. byjus.com
Investigation of Supramolecular Interactions
The presence of both a hydroxyl group and an ether linkage suggests that 2-Propanol, 1-((2-methylpentyl)oxy)- could participate in a variety of non-covalent interactions. Research in this area could explore:
Hydrogen Bonding: Characterizing the hydrogen bonding capabilities of the hydroxyl group, both as a donor and an acceptor. This could be investigated through techniques like infrared (IR) spectroscopy by observing the O-H stretching frequencies in different solvent environments.
Self-Assembly: Investigating the potential for self-assembly into larger supramolecular structures in solution or in the solid state.
Host-Guest Chemistry: Exploring its ability to act as a guest molecule in various host systems, such as cyclodextrins or calixarenes.
Exploration of Novel Catalytic Roles
While the catalytic activity of this specific compound is unknown, related alcohols and ethers are known to play roles in catalysis. Future research could investigate:
As a Ligand: Exploring its potential to act as a ligand for metal catalysts. The ether and hydroxyl oxygens could coordinate to a metal center, potentially influencing the catalyst's activity and selectivity in various organic transformations.
As a Catalyst in Transfer Hydrogenation: Investigating its use as a hydrogen source in transfer hydrogenation reactions, similar to how isopropanol (B130326) is widely used. nist.gov
In Organocatalysis: Examining its potential as an organocatalyst, for example, in promoting reactions through hydrogen bonding interactions.
Advanced Spectroscopic Characterization in Complex Environments
Comprehensive spectroscopic characterization is fundamental to understanding the behavior of 2-Propanol, 1-((2-methylpentyl)oxy)-. While standard techniques like NMR and IR would be used for routine characterization, advanced spectroscopic methods could provide deeper insights:
2D NMR Spectroscopy: Employing techniques like COSY, HSQC, and HMBC to unambiguously assign all proton and carbon signals, which is crucial for a molecule with several similar alkyl protons.
Vibrational Spectroscopy in Different Media: Using IR and Raman spectroscopy to study the vibrational modes of the molecule in various solvents and at different temperatures to understand intermolecular interactions.
Mass Spectrometry: Detailed analysis of the fragmentation patterns in mass spectrometry can provide valuable structural information.
The exploration of these research avenues will be instrumental in building a comprehensive scientific understanding of 2-Propanol, 1-((2-methylpentyl)oxy)-, paving the way for its potential future applications.
Q & A
Basic: What are the optimal synthetic pathways for 2-Propanol, 1-((2-methylpentyl)oxy)-, and how can purity be validated?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or etherification reactions between 2-methylpentanol and a suitable propanol derivative. For example, Williamson ether synthesis using 2-methylpentyl bromide and 2-propanol under basic conditions (e.g., KOH or NaH) is a plausible route . Purity validation requires gas chromatography (GC) or HPLC coupled with mass spectrometry (MS) to confirm molecular weight and structural integrity. NIST’s thermodynamic data (e.g., boiling points, vapor pressure) for analogous ethers like 1-ethoxy-2-propanol can guide parameter optimization during synthesis .
Advanced: How can computational modeling predict the solvent interactions and thermodynamic stability of 2-Propanol, 1-((2-methylpentyl)oxy)-?
Methodological Answer:
Molecular dynamics (MD) simulations using software like Gaussian or GROMACS can model solvent interactions. Input parameters should include the compound’s 3D structure (from NIST’s computed SD files ) and dielectric constants of target solvents. Quantum mechanical calculations (e.g., DFT) can assess thermodynamic stability by analyzing bond dissociation energies and steric effects from the 2-methylpentyl group. Compare results with experimental data (e.g., boiling points of similar ethers like 1-propoxy-2-propanol ) to validate accuracy.
Basic: What analytical techniques are most effective for characterizing the stereochemistry of 2-Propanol, 1-((2-methylpentyl)oxy)-?
Methodological Answer:
Nuclear magnetic resonance (NMR) spectroscopy, particularly and NMR, is critical for identifying stereochemical configurations. Compare chemical shifts with NIST’s reference data for structurally related compounds (e.g., 1-(2-methoxypropoxy)-2-propanol ). Chiral chromatography or circular dichroism (CD) may resolve enantiomers if asymmetry is present.
Advanced: How do contradictory data on physicochemical properties (e.g., solubility, log P) arise, and how can they be resolved?
Methodological Answer:
Discrepancies often stem from variations in experimental conditions (e.g., temperature, solvent polarity) or measurement techniques. For instance, log P values for 2-propanol derivatives can differ between shake-flask and HPLC methods . To resolve contradictions, conduct replicate studies under controlled conditions and cross-validate using computational tools like Crippen or Joback fragmentation methods, which are validated for ethers . NIST’s outlier detection protocols (e.g., for boiling points ) also provide frameworks for identifying anomalous data.
Basic: What safety protocols are recommended for handling 2-Propanol, 1-((2-methylpentyl)oxy)- in laboratory settings?
Methodological Answer:
Follow OSHA and IARC guidelines for ethers: use fume hoods, nitrile gloves, and flame-resistant lab coats. Acute toxicity data for similar compounds (e.g., 2-amino-2-methyl-1-propanol ) suggest avoiding skin contact and inhalation. In case of exposure, rinse with water and consult Safety Data Sheets (SDS) for first-aid measures. Store in cool, ventilated areas away from oxidizers .
Advanced: How can in silico toxicology models assess the compound’s carcinogenic potential?
Methodological Answer:
Use QSAR (Quantitative Structure-Activity Relationship) tools like OECD Toolbox or Toxtree to predict carcinogenicity based on structural alerts (e.g., epoxide-like reactivity or metabolic activation pathways). Compare with databases such as ACGIH or NTP classifications for analogous ethers . Molecular docking studies can further evaluate interactions with carcinogenicity biomarkers (e.g., DNA adduct formation).
Basic: What spectroscopic benchmarks exist for distinguishing 2-Propanol, 1-((2-methylpentyl)oxy)- from its isomers?
Methodological Answer:
Infrared (IR) spectroscopy can identify ether linkages (C-O-C stretches at 1100–1250 cm) and hydroxyl groups (broad peak ~3300 cm). Compare with reference spectra from NIST’s Chemistry WebBook for compounds like 1-ethoxy-2-propanol . High-resolution MS (HRMS) provides exact mass confirmation, distinguishing it from isomers with similar fragmentation patterns.
Advanced: How does the 2-methylpentyl group influence the compound’s reactivity in catalytic hydrogenation or oxidation reactions?
Methodological Answer:
The branched alkyl chain increases steric hindrance, potentially slowing reaction kinetics. Experimental design should include control reactions with linear-chain analogs (e.g., 1-propoxy-2-propanol ) to isolate steric effects. Computational studies (e.g., transition state modeling) can quantify activation energy differences. Catalyst screening (e.g., Pd/C vs. Raney Ni) may optimize yields under inert atmospheres .
Basic: What are the challenges in measuring the compound’s partition coefficient (log P) experimentally?
Methodological Answer:
Log P determination is sensitive to solvent polarity and pH. Use the shake-flask method with octanol/water systems, ensuring phase separation and equilibration. Validate results with HPLC retention times or computational predictions (e.g., Crippen’s method ). Contradictions may arise from impurities or degradation products, necessitating GC-MS purity checks .
Advanced: How can interdisciplinary methodologies (e.g., combining synthetic chemistry and environmental science) assess the compound’s ecological impact?
Methodological Answer:
Design mesocosm studies to evaluate biodegradation pathways and aquatic toxicity. Use LC-MS to track metabolite formation in simulated ecosystems. Compare with regulatory thresholds for structurally related compounds (e.g., EPA guidelines for glycol ethers ). Computational ecotoxicology models (e.g., ECOSAR) can predict acute/chronic effects on aquatic organisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
